4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine
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Overview
Description
4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a trifluoromethyl group attached to a pyrrolo[2,3-C]pyridine ring system
Mechanism of Action
Target of Action
4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine is a pyridine derivative It’s known that pyridine derivatives have a wide range of applications in the pharmaceutical and agrochemical industries .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been used in the protection of crops from pests, indicating that they may interact with biochemical pathways related to pest metabolism or physiology .
Result of Action
It’s known that tfmp derivatives have been used in the protection of crops from pests, indicating that they may have pesticidal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine typically involves the trifluoromethylation of a suitable pyridine precursor. One common method is the trifluoromethylation of 4-iodobenzene, which involves the use of trifluoromethylating agents such as trifluoromethyl sulfonium salts . The reaction conditions often include the presence of a base and a suitable solvent, with the reaction being carried out under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from the reactions of this compound include N-oxides, reduced pyridine derivatives, and substituted pyridines. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Comparison with Similar Compounds
4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but lacks the pyrrolo ring system, resulting in different chemical and biological properties.
2-Fluoro-4-(trifluoromethyl)pyridine:
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-3-12-4-7-5(6)1-2-13-7/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYGYNZPZYNEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211521-88-8 |
Source
|
Record name | 4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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